Pseudomonic acid B

Catalog No.
S654019
CAS No.
40980-51-6
M.F
C26H44O10
M. Wt
516.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudomonic acid B

CAS Number

40980-51-6

Product Name

Pseudomonic acid B

IUPAC Name

9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid

Molecular Formula

C26H44O10

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,23-,24-,25-,26+/m0/s1

InChI Key

JGKQAKOVZJHZTF-LHSFDMIQSA-N

SMILES

CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O

Synonyms

(2E)- 5,9-Anhydro-2,3,4-trideoxy-8-C-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]-3-methyl-D-allo-non-2-enonic Acid 8-Carboxyoctyl Ester; [2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4-trideoxy-8-C-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]met

Canonical SMILES

CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@]2(CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)O)[C@H](C)O

Pseudomonic acid B is a naturally occurring antibiotic produced by the bacterium Pseudomonas fluorescens []. It belongs to a group of structurally related compounds known as pseudomonic acids []. While pseudomonic acid A is the major component, pseudomonic acid B holds significance due to its unique structure and potential biological activity [].


Molecular Structure Analysis

Pseudomonic acid B possesses a complex structure with several key features []:

  • Core Scaffold: It consists of a long-chain fatty acid (nonanoic acid) linked to a unique cyclic core. This core contains a tetrahydro-pyran ring with three hydroxyl groups and an epoxide group [].
  • Double Bond: An (E)-configured double bond is present between the second and third carbons of the chain linking the core to the fatty acid [].
  • Functional Groups: The presence of multiple hydroxyl groups and an epoxide ring suggests its potential for hydrogen bonding and interaction with other molecules [].

The specific arrangement of these features contributes to the overall three-dimensional structure of pseudomonic acid B, which is crucial for its biological activity [].


Physical And Chemical Properties Analysis

  • Melting Point: Above 200°C (decomposition).
  • Solubility: Sparingly soluble in water, but soluble in organic solvents like methanol and ethanol.
  • Stability: Relatively stable under neutral or acidic conditions, but degrades in alkaline environments.

While the specific mechanism of pseudomonic acid B itself is not well-understood, the mixture containing it (mupirocin) acts as an inhibitor of protein synthesis in bacteria. It disrupts the function of isoleucine-tRNA ligase, an enzyme essential for protein production. This ultimately leads to the death or inhibition of bacterial growth.

Limitations and Future Directions

Research on isolated pseudomonic acid B is limited compared to the mixture containing it (mupirocin). Further studies are needed to fully understand its:

  • Isolation and Purification Techniques: Developing efficient methods to isolate and purify pseudomonic acid B would enable a more detailed analysis of its properties and potential applications.
  • Biological Activity: Investigating the specific mechanism of action of pseudomonic acid B could reveal novel therapeutic targets or lead to the development of new antibiotics.
  • Comparison with Pseudomonic Acid A: Understanding the differences and similarities in the activity of pseudomonic acids A and B could provide insights for optimizing their use in the future.

Biosynthesis and Role in Mupirocin Production

Pseudomonic acid B is a naturally occurring molecule produced by the bacterium Pseudomonas fluorescens. It is structurally similar to another molecule, pseudomonic acid A, which is the primary active ingredient in the topical antibiotic mupirocin.

Research has shown that pseudomonic acid B is an intermediate in the biosynthetic pathway for mupirocin []. This means that it is a precursor molecule that is converted into the final product, mupirocin, through a series of enzymatic steps.

Scientists have studied the genes and enzymes involved in this pathway to better understand how Pseudomonas fluorescens produces mupirocin [, ]. This research has helped to improve the production efficiency of mupirocin and could potentially lead to the development of new antibiotics with similar properties.

Antibacterial Activity

While pseudomonic acid B is not the primary active ingredient in mupirocin, some research suggests that it may have some antibacterial activity on its own []. However, more research is needed to fully understand the extent and mechanism of this activity.

Future Research Directions

Pseudomonic acid B remains a relatively understudied molecule compared to mupirocin. Future research could focus on:

  • Understanding its specific antibacterial properties and potential applications as an antibiotic.
  • Investigating its role in the pathogenicity of Pseudomonas fluorescens or other bacteria.
  • Exploring its potential use as a scaffold for the development of new drugs with different biological activities.

XLogP3

2

UNII

A42J20737I

Wikipedia

Pseudomonic acid b

Dates

Modify: 2023-08-15

Explore Compound Types